molecular formula C17H18N2O5 B2794865 diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate CAS No. 1194797-29-9

diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No. B2794865
CAS RN: 1194797-29-9
M. Wt: 330.34
InChI Key: SCISBHYDADHQIC-UHFFFAOYSA-N
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Description

Diethyl (2-oxo-2-phenylethyl)phosphonate is a chemical compound with the molecular formula C12H17O4P . It is also known by other names such as Diethyl benzoylmethylphosphonate and Diethyl phenacylphosphonate .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s known that it’s used as a reactant in various chemical reactions. For example, it’s involved in asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates with subsequent functionalization of the products, and cyclocondensation reactions to produce arylphosphonates .


Molecular Structure Analysis

The molecular structure of Diethyl (2-oxo-2-phenylethyl)phosphonate consists of 12 carbon atoms, 17 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The average mass of the molecule is 256.235 Da and the monoisotopic mass is 256.086456 Da .


Chemical Reactions Analysis

As mentioned earlier, Diethyl (2-oxo-2-phenylethyl)phosphonate is involved in various chemical reactions. It’s used in asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates, and cyclocondensation reactions to produce arylphosphonates .


Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl (2-oxo-2-phenylethyl)phosphonate include a refractive index of n20/D 1.513 (lit.), a boiling point of 192-193°C/11mmHg (lit.), and a density of 1.179g/mL at 25°C (lit.) .

Future Directions

While specific future directions for this compound were not found, it’s clear that it plays a significant role in various chemical reactions. Its use in asymmetric Michael addition, gem-chlorofluorination, and cyclocondensation reactions suggests that it has potential applications in the synthesis of various organic compounds .

properties

IUPAC Name

diethyl 1-phenacylpyrazole-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-23-16(21)13-10-14(17(22)24-4-2)19(18-13)11-15(20)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCISBHYDADHQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate

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